molecular formula C9H9FO4 B1446752 2-Fluoro-3,6-dimethoxybenzoic acid CAS No. 1352306-34-3

2-Fluoro-3,6-dimethoxybenzoic acid

Cat. No.: B1446752
CAS No.: 1352306-34-3
M. Wt: 200.16 g/mol
InChI Key: KKXGHSOLMUAXJH-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9FO4. It belongs to the family of benzoic acid derivatives and is characterized by the presence of fluorine and methoxy groups on the benzene ring.

Preparation Methods

The synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of 3,6-dimethoxybenzoic acid using fluorinating agents such as potassium bifluoride (KHF2) . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

2-Fluoro-3,6-dimethoxybenzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Fluoro-3,6-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparison with Similar Compounds

2-Fluoro-3,6-dimethoxybenzoic acid can be compared with other benzoic acid derivatives such as:

    3,6-Dimethoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    2-Fluorobenzoic acid: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.

    3,6-Difluorobenzoic acid: Contains two fluorine atoms, which can significantly alter its chemical and biological properties. The uniqueness of this compound lies in the combination of fluorine and methoxy groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

2-fluoro-3,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXGHSOLMUAXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296260
Record name 2-Fluoro-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352306-34-3
Record name 2-Fluoro-3,6-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352306-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-fluoro-3,6-dimethoxybenzoate (8.1 g, 35.5 mmol) in methanol (150 mL) and water (50 mL), lithium hydroxide (7.5 g, 178 mmol) was added. The resulting mixture was heated at 80° C. for 5 h. The reaction mixture was concentrated to remove methanol, acidified with 2 M HCl until pH 4, and extracted with dichloromethane (4×200 mL). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to give the title compound (6.98 g). 1H NMR (DMSO-d6): δ 13.39 (br s, 1H), 7.19 (t, 1H), 6.82 (dd, 1H), 3.79 (s, 3H), 3.75 (s, 3H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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